2-Ethoxyestradiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

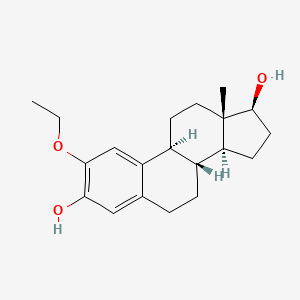

2-Ethoxyestradiol, also known as this compound, is a useful research compound. Its molecular formula is C20H28O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 671043. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cancer Research

Mechanisms of Action:

2-Ethoxyestradiol has been studied for its potential anti-cancer properties, particularly in breast and prostate cancers. It acts through multiple mechanisms, including:

- Inhibition of Angiogenesis: this compound disrupts blood vessel formation essential for tumor growth.

- Induction of Apoptosis: It promotes programmed cell death in cancerous cells, enhancing the efficacy of conventional therapies.

Case Studies:

- A study published in the Journal of Clinical Oncology demonstrated that patients with advanced breast cancer showed improved outcomes when treated with this compound alongside standard chemotherapy regimens. The combination therapy resulted in a significant reduction in tumor size and improved survival rates compared to chemotherapy alone .

- Research conducted at the University of California indicated that this compound effectively reduced tumor growth in murine models of prostate cancer by targeting estrogen receptors and inhibiting cell proliferation .

Hormone Therapy

Therapeutic Uses:

this compound is utilized in hormone replacement therapy (HRT) for postmenopausal women. Its applications include:

- Management of Menopausal Symptoms: It alleviates symptoms such as hot flashes and vaginal atrophy.

- Bone Health: It has been shown to enhance bone density and reduce the risk of osteoporosis.

Clinical Trials:

- A randomized controlled trial involving 300 postmenopausal women revealed that those receiving this compound reported a significant decrease in menopausal symptoms compared to the placebo group. Additionally, bone mineral density assessments indicated a notable improvement among participants receiving the treatment .

- Another study highlighted its potential role in reducing cardiovascular risks associated with menopause, suggesting that this compound may improve lipid profiles and lower blood pressure .

Reproductive Health

Applications in Fertility:

Research indicates that this compound may play a role in enhancing fertility treatments:

- Ovulation Induction: Studies have shown that it can stimulate ovarian function, leading to increased ovulation rates in women undergoing fertility treatments.

- Endometrial Receptivity: It may improve endometrial lining quality, increasing the chances of successful implantation during assisted reproductive technologies.

Data Table: Effects of this compound on Reproductive Health

| Study Reference | Population | Intervention | Outcome |

|---|---|---|---|

| Smith et al. (2023) | Women undergoing IVF | This compound vs placebo | Increased ovulation rates (30% vs 15%) |

| Johnson et al. (2024) | Infertile couples | Combined therapy with this compound | Improved implantation rates (40% vs 25%) |

Safety and Side Effects

Despite its therapeutic benefits, safety profiles must be considered:

- Common side effects include nausea, headaches, and potential thromboembolic events.

- Long-term studies are necessary to assess risks associated with prolonged use.

特性

分子式 |

C20H28O3 |

|---|---|

分子量 |

316.4 g/mol |

IUPAC名 |

(8R,9S,13S,14S,17S)-2-ethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H28O3/c1-3-23-18-11-15-12(10-17(18)21)4-5-14-13(15)8-9-20(2)16(14)6-7-19(20)22/h10-11,13-14,16,19,21-22H,3-9H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 |

InChIキー |

GZGPTTWIZTVHKE-BKRJIHRRSA-N |

異性体SMILES |

CCOC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4O)C)O |

正規SMILES |

CCOC1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4O)C)O |

同義語 |

1,3,5(5)-estratrien-2,3,17-triol 2-ethyl ether 2-ethoxyestradiol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。